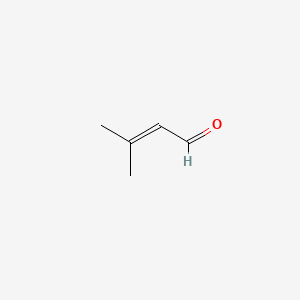

3-Methyl-2-butenal

Description

prenal is a natural product found in Polygala senega, Asarum canadense, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPQTYODOKLVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029606, DTXSID30756462 | |

| Record name | 3-Methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbuta-1,2-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma | |

| Record name | 3-Methyl-2-butenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

134 °C, 136 °C | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

37 °C | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875 | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75 | |

| Record name | 3-Methyl-2-butenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

107-86-8, 90467-71-3 | |

| Record name | 3-Methyl-2-butenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-butenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbuta-1,2-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENECIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ2B60W76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-20 °C | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

3-Methyl-2-butenal: A Comprehensive Technical Guide on its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butenal, a volatile α,β-unsaturated aldehyde, is a significant contributor to the aroma and flavor profiles of a diverse range of natural products. Beyond its sensory characteristics, it plays a role in various biological processes. This technical guide provides an in-depth exploration of the natural occurrences of this compound, detailing its presence in the plant and animal kingdoms. Furthermore, this document elucidates the primary biosynthetic pathway of this compound, focusing on its enzymatic generation from the degradation of cytokinins. Detailed experimental protocols for the extraction, quantification, and study of its biosynthesis are also provided to facilitate further research and application in relevant fields.

Natural Sources of this compound

This compound, also known as prenal or senecialdehyde, has been identified in a variety of natural sources, where it contributes to their characteristic scents and flavors. Its presence has been documented in plants, including fruits, vegetables, and essential oils, as well as in some animal products as a result of processing.

Occurrence in the Plant Kingdom

This compound is a biogenic organic compound found in several plant species. Notably, it has been quantified in the root material of wild ginger and in both cultivated and wild varieties of blackberries.[1] While not always quantified, its presence has also been detected in a wide array of other plant-based foods, such as common oregano, beechnuts, oval-leaf huckleberries, and tea leaf willows.[2] Other reported plant sources include hops (Humulus lupulus), Camellia sinensis, and Capsicum annuum.[3][4]

Occurrence in Animal Products and Processed Foods

The formation of this compound is not limited to plants. It has been detected in raw beef and in the dripping fat of roasting chicken.[1] Its presence in cooked meats is likely a result of the Maillard reaction or the Strecker degradation of amino acids during heating. The compound is also used as a flavoring agent in a variety of food products, including baked goods, non-alcoholic beverages, and chewing gum.[1]

Quantitative Data on Natural Occurrence

To provide a clear overview of the varying concentrations of this compound in different natural sources, the following table summarizes the available quantitative data.

| Natural Source | Concentration | Reference |

| Wild Ginger (root) | up to 0.05% in root material | [1] |

| Blackberries | up to 0.34% | [1] |

| Raw Beef | 0.36% | [1] |

| Roasting Chicken (dripping fat) | 9 µg/kg | [1] |

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in plants involves the enzymatic degradation of a specific type of cytokinin, a class of plant growth hormones.

The Cytokinin Degradation Pathway

This compound is a direct product of the catabolism of the cytokinin N6-(Δ2-isopentenyl)adenine (iP). This reaction is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX) . The enzyme cleaves the N6-isopentenyl side chain from the adenine moiety, resulting in the formation of adenine and this compound.[1][2]

The overall reaction can be summarized as follows:

N6-(Δ2-isopentenyl)adenine + H2O + Acceptor → Adenine + this compound + Reduced Acceptor

CKX is a flavoprotein that contains a covalently bound flavin adenine dinucleotide (FAD) cofactor. The enzyme has been identified and characterized in various plant species, including maize (Zea mays), where it plays a crucial role in regulating cytokinin levels and, consequently, plant growth and development.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of the biosynthesis of this compound.

Extraction and Quantification of this compound from Plant and Food Matrices

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like this compound in various matrices.

Materials:

-

Solid-phase microextraction (SPME) device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Sample vials with septa

-

Heating block or water bath

-

Internal standard (e.g., a deuterated analog or a compound with similar volatility and chemical properties)

Procedure:

-

Sample Preparation: Homogenize the solid sample (e.g., plant tissue, food product). Weigh a precise amount of the homogenized sample into a sample vial. For liquid samples, pipette a known volume into the vial.

-

Internal Standard Addition: Add a known amount of the internal standard to the sample vial.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Desorb the adsorbed compounds from the SPME fiber in the hot injection port of the GC. The compounds are then separated on the GC column and detected by the mass spectrometer.

-

Quantification: Identify this compound based on its retention time and mass spectrum. Quantify its concentration by comparing its peak area to that of the internal standard.

Assay of Cytokinin Oxidase/Dehydrogenase (CKX) Activity

Method: Spectrophotometric End-Point Assay

This assay is based on the formation of a colored Schiff base between the this compound produced by the CKX reaction and p-aminophenol.

Materials:

-

Spectrophotometer

-

Enzyme extract from plant tissue

-

Reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.5)

-

Substrate: N6-(Δ2-isopentenyl)adenine (iP) solution

-

Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) solution

-

Stopping reagent: 40% (w/v) Trichloroacetic acid (TCA)

-

Colorimetric reagent: 2% (w/v) p-aminophenol in 6% (w/v) TCA

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to obtain a crude enzyme extract (supernatant).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, enzyme extract, DCPIP, and initiate the reaction by adding the iP substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the TCA solution.

-

Color Development: Add the p-aminophenol reagent to the mixture to allow the formation of the Schiff base.

-

Measurement: Centrifuge the mixture to pellet any precipitate and measure the absorbance of the supernatant at 352 nm.

-

Calculation: The amount of this compound produced is proportional to the absorbance at 352 nm and can be calculated using a standard curve prepared with known concentrations of this compound.

Conclusion

This compound is a naturally occurring aldehyde with significant contributions to the flavor and aroma of various foods and plants. Its biosynthesis is intrinsically linked to the catabolism of cytokinins, a fundamental process in plant biology. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the occurrence, formation, and biological roles of this important volatile compound. A deeper understanding of this compound can have implications for food science, agriculture, and the development of novel flavor and fragrance compounds.

References

- 1. Cytokinin oxidase/cytokinin dehydrogenase assay: optimized procedures and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and Biochemical Characterization of a Cytokinin Oxidase from Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Profile of 3-Methyl-2-butenal

Introduction

3-Methyl-2-butenal, also known as prenal or senecialdehyde, is an unsaturated aldehyde with the chemical formula C5H8O.[1] It is a naturally occurring compound found in various plants and is utilized as a flavoring agent and in the synthesis of other chemical compounds. A comprehensive understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a structural relationship diagram.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables. These data provide key insights into the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.97 - 9.95 | d | H-1 (Aldehyde) |

| 5.89 - 5.87 | d | H-2 |

| 2.19 - 1.99 | s | CH₃-3 (E/Z isomers) |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 191.03 | C-1 (Carbonyl) |

| 160.67 | C-3 |

| 128.14 | C-2 |

| 27.23 | CH₃ at C-3 |

| 18.91 | CH₃ at C-3 |

Solvent: CDCl₃, Frequency: 100.54 MHz[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~2730 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1620 | Strong | C=C stretch (alkene) |

Technique: Attenuated Total Reflectance (ATR) or liquid film[1][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Fragment |

| 84 | High | [M]⁺ (Molecular Ion) |

| 55 | High | [M - CHO]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

| 39 | Medium | [C₃H₃]⁺ |

Source: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100.54 MHz for ¹³C NMR.[1]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a drop of neat this compound is placed directly on the ATR crystal. For transmission IR, a thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).[5]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory is first collected. Then, the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A volatile sample of this compound is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and various fragment ions.[1]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Structure-Spectroscopy Relationship

The following diagram illustrates how each spectroscopic technique provides unique information to elucidate the structure of this compound.

Caption: Relationship between spectroscopic methods and structural elucidation.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Methyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 3-Methyl-2-butenal (also known as prenal or 3-methylcrotonaldehyde). Due to the limited availability of direct experimental data on the thermal analysis of this specific compound, this guide synthesizes information from studies on related α,β-unsaturated aldehydes and relevant analytical methodologies to provide a robust framework for its handling, analysis, and degradation pathway prediction.

Physicochemical Properties and Thermal Stability Overview

This compound is a colorless to faint yellowish liquid with a pungent, almond-like odor.[1][2] Its stability is a critical consideration in its use as a chemical intermediate, particularly in the synthesis of vitamins and fragrances. The compound is known to be flammable, with a flash point of 37°C, and is sensitive to air.[1] Proper storage is recommended at 2-8°C under an inert atmosphere to minimize degradation.

While stable at normal temperatures, elevated temperatures can induce degradation. The autoignition temperature is reported to be 145°C.[3] The primary degradation pathways at elevated temperatures are expected to involve isomerization, polymerization, and fragmentation, similar to other α,β-unsaturated aldehydes.

Table 1: Key Physicochemical and Thermal Properties of this compound

| Property | Value | References |

| Molecular Formula | C5H8O | [3][4] |

| Molecular Weight | 84.12 g/mol | [3][4] |

| Boiling Point | 133-135 °C | [1] |

| Melting Point | -20 °C | [1][3] |

| Flash Point | 37 °C (closed cup) | [1][3] |

| Autoignition Temperature | 145 °C | [3] |

| Vapor Pressure | 7.5 hPa at 20°C | [1] |

| Water Solubility | 110 g/L at 20°C | [1] |

| Recommended Storage | 2-8°C |

Predicted Thermal Degradation Pathways

One likely pathway is decarbonylation , leading to the formation of isobutylene and carbon monoxide. Another possibility is isomerization , potentially followed by other fragmentation reactions. The presence of the double bond in conjugation with the aldehyde group influences the bond dissociation energies and dictates the likely points of molecular fragmentation.

A study on the oxidation of prenol (3-methyl-2-butenol) identified prenal (this compound) as a significant intermediate, highlighting the stability of this conjugated aldehyde under certain oxidative conditions.[7] However, under purely thermal stress, the molecule is expected to be less stable.

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended. The following are detailed, adaptable protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to characterize the mass loss profile as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a sensitive microbalance and a controlled-temperature furnace.

Methodology:

-

Sample Preparation:

-

Tare a clean, empty alumina or platinum crucible.

-

Using a microliter syringe, dispense 5-10 mg of this compound into the crucible. Due to its volatility, it is crucial to perform this step quickly and accurately.

-

Record the initial sample mass precisely.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 10 minutes.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of residual mass at the end of the analysis.

-

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal events such as boiling and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a volatile-sample DSC pan.

-

Hermetically seal the pan to prevent evaporation before analysis.

-

Prepare an empty, hermetically sealed pan to serve as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50°C) to observe any low-temperature transitions.

-

Heat the sample to a temperature above its expected decomposition range (e.g., 350°C) at a controlled rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate endothermic and exothermic peaks to determine the enthalpy changes (ΔH) associated with events like boiling and decomposition.

-

Determine the peak temperatures for these thermal events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

-

Pyrolysis:

-

Introduce the sample into the pyrolyzer.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 200°C, 300°C, 400°C, and 500°C) in an inert atmosphere (helium).

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept directly into the GC column.

-

Separate the products using a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Employ a temperature program for the GC oven to achieve good separation of the analytes (e.g., initial temperature of 40°C, ramp to 250°C).

-

Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

-

Caption: Workflow for Py-GC-MS analysis of this compound.

Quantitative Data and Kinetic Analysis

As of the date of this guide, specific quantitative data from TGA/DSC or kinetic parameters such as activation energy for the thermal decomposition of this compound are not available in the public literature. However, for the related compound crotonaldehyde, studies have indicated that decarbonylation is a significant thermal degradation pathway.[6]

A kinetic study on the formation of 2- and 3-methylbutanal from the Maillard reaction reported activation energies in the range of 107.87 to 178.88 kJ/mol for their formation, which involves aldehyde intermediates.[8] While not directly comparable, this provides a general range for activation energies of reactions involving similar aldehyde structures.

Table 2: Illustrative Data from Related Compounds

| Compound/Process | Parameter | Value | Reference |

| Crotonaldehyde Decomposition | Primary Pathway | Decarbonylation | [6] |

| 2- & 3-Methylbutanal Formation | Activation Energy (Ea) | 107.87 - 178.88 kJ/mol | [8] |

| Prenol Oxidation | Key Intermediate | This compound | [7] |

Conclusion

The thermal stability of this compound is a crucial parameter for its safe handling and application in various industries. While direct experimental data on its thermal degradation is scarce, this guide provides a framework for understanding its potential degradation pathways and outlines detailed experimental protocols for its comprehensive thermal analysis. The provided methodologies for TGA, DSC, and Py-GC-MS will enable researchers to generate the necessary data to fully characterize the thermal stability and degradation kinetics of this important chemical intermediate. Further experimental work is highly encouraged to populate the data tables with specific values for this compound, which will be invaluable for process optimization and safety assessments in research and drug development.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. This compound, 107-86-8 [thegoodscentscompany.com]

- 3. This compound | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butenal, 3-methyl- (CAS 107-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [researchrepository.universityofgalway.ie]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological and Safety Data for 3-Methyl-2-butenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 3-Methyl-2-butenal (CAS No. 107-86-8). The information is compiled from a variety of sources, including regulatory assessments and scientific studies, to support research, development, and safety evaluations of this compound.

Physicochemical Properties

This compound is a colorless to faint yellowish liquid with a pungent, fruity odor.[1][2] It is flammable and has a flash point of 37°C.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H8O | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| Boiling Point | 136°C | [3] |

| Melting Point | < -20°C | [3] |

| Density | 0.876 g/cm³ at 20°C | [3] |

| Water Solubility | 110 g/L at 20°C | [3] |

| Vapor Pressure | 7.5 hPa at 20°C | [3] |

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and reproductive toxicity.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and inhalation routes and low acute toxicity via the dermal route.[3]

| Route | Species | Value | Symptoms | Reference |

| Oral | Rat | LD50: 690 mg/kg bw | Apathy, dyspnea, salivation, labored breathing, tremors, unsteady gait, reddening of skin, unkempt fur, lacrimation, and spasms.[3] | [3] |

| Dermal | Rat | LD50: 3,400 mg/kg bw | Skin irritation, staggering, abdominal position, dyspnea, apathy.[3] | [3] |

| Inhalation | Rat | LC50: 3.7 mg/L (4 hours) | Irritation of the respiratory tract and eyes.[3] | [3] |

Skin and Eye Irritation

Undiluted this compound is corrosive to the skin of rabbits after 1 and 4 hours of exposure, causing necrosis.[3] Due to its corrosive nature, a formal eye irritation test was not performed. However, a study using a product containing 80% this compound caused persistent moderate edema, erythema, and corneal opacity in rabbit eyes.[3] Vapors of the substance are also irritating to the skin, eyes, and respiratory tract.[3]

Skin Sensitization

This compound has been shown to have a skin-sensitizing potential in a guinea pig maximization test.[3]

Repeated Dose Toxicity

A 28-day subacute inhalation toxicity study was conducted in rats according to OECD TG 412.[3]

| Route | Species | NOAEC (Systemic Toxicity) | Observations | Reference |

| Inhalation | Rat | 300 ppm (1,020 mg/m³) | At 100 ppm, focal metaplasia of the respiratory epithelium was observed. At 30 ppm, signs of sensory irritation were noted at the beginning of the exposure period. | [3] |

Genotoxicity

The genotoxicity of this compound has been investigated in several in vitro and in vivo assays, with conflicting results in the Ames test.[3]

| Test System | Guideline | Results | Remarks | Reference |

| Ames test (classical) | --- | Negative | --- | [3] |

| Ames test (Liquid Suspension Assay) | --- | Positive | In strain TA 100 with and without metabolic activation. | [3] |

| In vivo Mouse Micronucleus Test | OECD TG 474 | Negative | Not clastogenic and did not impair chromosome distribution. | [3] |

| In vivo Unscheduled DNA Synthesis (UDS) | OECD TG 486 | Negative | No unscheduled DNA repair was induced in rat liver cells. | [3] |

Reproductive and Developmental Toxicity

| Study Type | Guideline | Species | NOAEL | Findings | Reference |

| One-Generation Study | OECD TG 415 | Rat | 800 ppm (approx. 77 mg/kg/day) | No impairment of reproductive performance, fertility, systemic toxicity, or developmental toxicity. | [3] |

| Prenatal Developmental Toxicity Study | OECD TG 414 | Rat | 300 mg/kg bw/day | No effects on gestational parameters and no signs of embryo- or fetotoxicity or teratogenicity. Higher doses were lethal to the dams. | [3] |

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below, based on the referenced OECD guidelines.

General Experimental Workflow (In Vivo Studies)

The following diagram illustrates a generalized workflow for the in vivo toxicity studies conducted on this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium. The conflicting results for this compound (negative in the standard plate incorporation assay but positive in a liquid suspension assay) highlight the importance of the chosen methodology. The liquid suspension modification can increase the sensitivity for certain chemicals.

In Vivo Micronucleus Test (OECD TG 474)

This test evaluates the potential of a substance to cause chromosomal damage.

-

Test System: Bone marrow cells of rodents (mice were used for this compound).

-

Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes in the bone marrow is determined. An increase in micronuclei indicates clastogenic or aneugenic effects.

Mechanisms of Toxicity

As an α,β-unsaturated aldehyde, the toxicity of this compound is likely related to its electrophilic nature.

Genotoxicity Mechanism

The genotoxicity of α,β-unsaturated aldehydes is often attributed to their ability to form covalent adducts with DNA. This can lead to mutations if not repaired.

Interaction with Proteins

α,β-Unsaturated aldehydes can also react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins. One study indicated that this compound is a poor inactivator of protein tyrosine phosphatase 1B (PTP1B).[4] Inactivation of PTPs can disrupt cellular signaling pathways. However, further research is needed to fully elucidate the role of protein interactions in the overall toxicity of this compound.

Conclusion

This compound demonstrates moderate acute toxicity, is corrosive to the skin, and has skin-sensitizing properties. While genotoxicity studies have produced some positive findings in vitro, in vivo assays for clastogenicity and DNA repair were negative. Reproductive and developmental toxicity studies did not show adverse effects at the tested doses. The primary mechanism of concern for this class of compounds is the potential for covalent interactions with biological macromolecules like DNA and proteins. This technical guide provides a foundation for further research and risk assessment of this compound.

References

3-Methyl-2-butenal: A Technical Guide to its Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butenal, also known as prenal or 3,3-dimethylacrolein, is a pivotal α,β-unsaturated aldehyde with significant applications as a versatile building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1] Its industrial importance is underscored by its role as a key intermediate in the large-scale production of vitamins, particularly Vitamin A and E, and citral, a valuable aroma compound.[2][3] This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the mechanistic pathway of its genotoxicity.

Historical Discovery and Industrial Significance

While the precise moment of the initial discovery and synthesis of this compound is not extensively documented in readily available literature, its industrial significance became prominent with the burgeoning demand for synthetic vitamins and fragrances in the mid-20th century. The worldwide production of this compound in 2001 was estimated to be between 6,000 and 13,000 metric tons, highlighting its importance as a commodity chemical.[2] Major chemical companies, such as BASF, have historically been key producers, utilizing the compound almost exclusively as an internal intermediate for the synthesis of citral and subsequently, Vitamin A.[2]

The core industrial value of this compound lies in its reactive α,β-unsaturated aldehyde functionality, which allows for a variety of subsequent chemical transformations. This reactivity, however, also contributes to its potential for biological interactions, including genotoxicity, which is a critical consideration in its handling and application.

Key Synthesis Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The primary industrial methods focus on cost-effective starting materials and high-throughput processes.

Industrial Production: Prins Reaction and Subsequent Oxidation

The dominant industrial synthesis of this compound begins with the Prins reaction of isobutene and formaldehyde to produce 3-methyl-3-buten-1-ol (isoprenol). This is followed by an oxidation step to yield 3-methyl-3-butenal, which is then isomerized to the final product.[4][5]

Experimental Protocol: Synthesis of 3-Methyl-3-buten-1-ol via Prins Reaction [4]

-

Catalyst: An acidic catalyst, such as a zeolite (e.g., H-ZSM-5), is typically employed.

-

Reactants: Isobutene and an aqueous solution of formaldehyde are introduced into a reactor containing the catalyst.

-

Reaction Conditions: The reaction is generally carried out in the liquid phase at temperatures ranging from 50-75 °C.

-

Work-up: The product, 3-methyl-3-buten-1-ol, is separated from the reaction mixture.

Experimental Protocol: Oxidation of 3-Methyl-3-buten-1-ol [4]

While specific industrial process parameters are often proprietary, a general laboratory-scale oxidation can be performed using various methods, including Swern oxidation as detailed below.

Isomerization of 3-Methyl-3-butenal

The final step in the industrial process is the isomerization of the kinetically favored, but less stable, 3-methyl-3-butenal to the thermodynamically more stable α,β-unsaturated isomer, this compound. This isomerization can be catalyzed by either acids or bases.[6]

Experimental Protocol: Acid-Catalyzed Isomerization [6]

-

Starting Material: 3-Methyl-3-buten-1-al.

-

Catalyst: A strong acid, such as sulfuric acid, or a basic compound can be used.

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 250°C.

-

Yield: This process is reported to give this compound in high yield and purity.[6]

Laboratory Scale Synthesis: Swern Oxidation

For laboratory-scale synthesis, the Swern oxidation of 3-methyl-3-en-1-ol provides a mild and efficient method to obtain 3-methyl-3-butenal, which can then be isomerized.[7][8]

Experimental Protocol: Swern Oxidation of 3-Methyl-3-en-1-ol [7][8]

-

Reagents:

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (3.0 eq)

-

3-Methyl-3-en-1-ol (1.0 eq)

-

Triethylamine (5.0 eq)

-

Dry dichloromethane (DCM) as solvent

-

-

Procedure:

-

A solution of oxalyl chloride in dry DCM is cooled to -78 °C.

-

DMSO is added dropwise to the cooled solution.

-

A solution of 3-methyl-3-en-1-ol in dry DCM is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 45 minutes.

-

Triethylamine is added to quench the reaction, and the mixture is allowed to warm to room temperature.

-

The reaction is worked up by adding water and extracting the product with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography.

-

-

Note: An unexpected byproduct, 3-methyl-2-((methylthio)methyl)but-2-enal, can be formed in this reaction.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and toxicity studies of this compound.

Table 1: Synthesis of this compound and its Precursors

| Method | Starting Material(s) | Product | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference(s) |

| Prins Reaction | Isobutene, Formaldehyde | 3-Methyl-3-buten-1-ol | Acidic Zeolite | 50-75 | High | [4] |

| Isomerization | 3-Methyl-3-butenal | This compound | Strong Acid/Base | 50-250 | High | [6] |

| Swern Oxidation | 3-Methyl-3-en-1-ol | 3-Methyl-3-butenal | Oxalyl Chloride, DMSO | -78 | Not specified | [7][8] |

| Acetal Formation | This compound, Methanol, Trimethyl orthoformate | This compound dimethyl acetal | p-Toluenesulfonic acid | Room Temp | Not specified | [9] |

| Acetal Formation | This compound, Ethanol, Triethyl orthoformate | This compound diethyl acetal | Phosphoric acid | Room Temp | 65 | [9] |

| Acetal Formation | This compound, Methanol, Trimethyl orthoformate | This compound dimethyl acetal | Amidosulfonic acid | 33 | 93 (calculated) | [10] |

| Acetal Formation | This compound, Ethanol, Triethyl orthoformate | This compound diethyl acetal | Amidosulfonic acid | Ice-cooling | 97 (calculated) | [10] |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 690 mg/kg bw | [2] |

| LD50 | Rat | Dermal | 3400 mg/kg bw | [2] |

| LC50 | Rat | Inhalation | 3.7 mg/L (4h) | [2] |

| NOAEL (One-generation study) | Rat | Drinking water | 800 ppm (~77 mg/kg/day) | [2] |

| NOAEC (28-day inhalation) | Rat | Inhalation | 30 ppm (100 mg/m³) | [2] |

| Ames Test (classical) | S. typhimurium | In vitro | Negative | [2] |

| Ames Test (Liquid Suspension Assay, TA 100) | S. typhimurium | In vitro | Positive (with and without metabolic activation) | [2] |

| Mouse Micronucleus Test | Mouse | In vivo | Negative | [2] |

Signaling Pathway and Genotoxicity

As an α,β-unsaturated aldehyde, this compound is an electrophilic species that can react with biological nucleophiles, including DNA. This reactivity is the basis for its potential genotoxicity and carcinogenicity. The primary mechanism of DNA damage involves the formation of adducts with DNA bases, particularly guanine.

The Michael addition of the exocyclic amino group of guanine to the β-carbon of this compound is the initial step. This is followed by a cyclization reaction between the N1 of the guanine and the aldehyde carbonyl group, leading to the formation of a cyclic 1,N2-propanodeoxyguanosine adduct. The formation of these adducts can disrupt DNA replication and transcription, leading to mutations.

Caption: Genotoxicity pathway of this compound.

Experimental Workflows

The synthesis of this compound and its derivatives often involves multi-step procedures. Below is a generalized workflow for a laboratory-scale synthesis and subsequent purification.

Caption: General experimental workflow for synthesis.

Conclusion

This compound remains a cornerstone of the chemical industry, particularly in the synthesis of vitamins and fragrances. Its production has evolved from early methods to highly optimized industrial processes. Understanding the detailed synthetic protocols and the associated quantitative data is crucial for researchers aiming to utilize this versatile aldehyde. Furthermore, a thorough awareness of its potential genotoxicity and the underlying biochemical pathways is essential for ensuring safe handling and for the development of new applications in pharmaceuticals and other fields. This guide provides a foundational resource for professionals working with this important chemical intermediate.

References

- 1. 360iresearch.com [360iresearch.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US4192820A - Preparation of 3-methyl-2-buten-1-al - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. EP1003702A1 - Method for producing 3-methyl 2-butenal acetals - Google Patents [patents.google.com]

- 10. DE19733258A1 - Process for the preparation of acetals of this compound - Google Patents [patents.google.com]

The Atmospheric Chemistry of 3-Methyl-2-butenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, an α,β-unsaturated aldehyde, is a volatile organic compound (VOC) of interest in atmospheric chemistry. Its presence in the atmosphere can be attributed to both biogenic and anthropogenic sources. As a reactive species, this compound plays a role in tropospheric chemical processes, contributing to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). Understanding its atmospheric fate is crucial for accurate air quality modeling and for assessing its potential environmental and health impacts. This technical guide provides a comprehensive overview of the current scientific understanding of the atmospheric chemistry of this compound, with a focus on its primary degradation pathways: reaction with hydroxyl radicals (OH), reaction with ozone (O₃), and photolysis.

Atmospheric Degradation Pathways

The atmospheric lifetime and impact of this compound are primarily determined by three key processes:

-

Reaction with Hydroxyl Radicals (OH): This is the dominant daytime degradation pathway for this compound. The OH radical is a highly reactive oxidant present in the sunlit troposphere.

-

Reaction with Ozone (O₃): Ozonolysis is a significant degradation pathway, particularly during the night or in regions with high ozone concentrations.

-

Photolysis: The absorption of solar radiation can lead to the photodissociation of this compound, contributing to its removal from the atmosphere.

The relative importance of these pathways depends on various factors, including the concentrations of OH and O₃, and the solar actinic flux.

Quantitative Kinetic Data

The following table summarizes the experimentally determined and calculated rate constants for the primary atmospheric degradation pathways of this compound.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| This compound + OH | (6.21 ± 0.18) x 10⁻¹¹ | 296 ± 2 | [1] |

| This compound + O₃ | 1.183 x 10⁻¹⁷ (calculated) | Ambient |

Atmospheric Lifetimes:

Based on the kinetic data, the atmospheric lifetime (τ) of this compound can be estimated. With a typical daytime OH radical concentration of 2 x 10⁶ molecules cm⁻³, the lifetime with respect to reaction with OH is approximately 2.2 hours. The calculated half-life for the reaction with ozone is approximately 23.2 hours. One study suggests that photolysis could also be an important removal pathway for this compound.

Reaction with Hydroxyl Radicals (OH)

The reaction of this compound with the OH radical proceeds via two main channels: H-atom abstraction from the aldehydic group and OH radical addition to the C=C double bond.

Products and Molar Yields

A detailed product study of the OH-initiated oxidation of this compound has identified several key products. The molar yields of these products provide insight into the branching ratios of the different reaction pathways.

| Product | Molar Yield (%) |

| Acetone | 74 ± 6 |

| Glyoxal | 40 ± 3 |

| Carbon Dioxide (CO₂) | 30 - 39 |

| Organic Nitrates (RONO₂) | 8.5 ± 2.3 |

| 2-Hydroxy-2-methylpropanal | 4.6 ± 0.7 |

| Peroxyacyl Nitrate(s) | 5 - 8 |

Table based on data from Tuazon et al., 2005[1]

Experimental Protocol: OH Radical Reaction

Relative Rate Method: The rate constant for the reaction of OH radicals with this compound was determined using a relative rate method in a smog chamber. This method involves comparing the decay of the target compound to that of a reference compound with a known OH rate constant.

-

Chamber: Experiments are typically conducted in a large-volume (e.g., ~6400 L) Teflon-coated environmental chamber.

-

OH Radical Source: OH radicals are generated by the photolysis of methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO).

-

Reactants: Known concentrations of this compound and a reference compound (e.g., methacrolein) are introduced into the chamber.

-

Analysis: The concentrations of the reactants are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Flame Ionization Detection (GC-FID). The relative decay rates are used to calculate the unknown rate constant.

Product Identification and Quantification:

-

FTIR Spectroscopy: In-situ FTIR is used to identify and quantify gaseous products with characteristic infrared absorption features.

-

Solid-Phase Microextraction (SPME) with GC-MS: Carbonyl products are collected on SPME fibers coated with a derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), followed by thermal desorption and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

References

Quantum Mechanical Insights into 3-Methyl-2-butenal: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the quantum mechanical and biochemical properties of 3-Methyl-2-butenal (also known as prenal or 3-methylcrotonaldehyde), a reactive α,β-unsaturated aldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, reactivity, and potential biological significance of this compound. Herein, we delve into its structural and electronic properties through the lens of computational chemistry, outline experimental protocols for its synthesis, and explore its interactions with key cellular signaling pathways.

Molecular Structure and Properties

This compound is a small organic molecule with the chemical formula C₅H₈O.[1][2][3][4] Its structure features a carbonyl group conjugated with a carbon-carbon double bond, a motif that confers significant reactivity.[2] The presence of two methyl groups on the double bond further influences its electronic and steric properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| CAS Number | 107-86-8 |

| Appearance | Colorless to light yellow liquid |

| Odor | Pungent, fruity, nutty, almond-like |

| Boiling Point | 133-135 °C |

| Melting Point | -20 °C |

| Density | 0.872 g/mL at 25 °C[5] |

| Solubility in Water | 110 g/L |

Table 1: Physical and chemical properties of this compound.

Conformational Analysis

Quantum Mechanical Studies: A Methodological Overview

While specific quantum mechanical data for this compound is not extensively published, this section outlines the standard computational protocols used to investigate the properties of such molecules. These methods are crucial for understanding the molecule's geometry, vibrational modes, and electronic structure.

Computational Protocol

A typical computational workflow for analyzing this compound would involve the following steps:

Geometry Optimization: The first step is to determine the lowest energy structure of the molecule. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Excited State Calculations: To understand the electronic transitions and predict the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate the charge distribution, hybridization, and intramolecular interactions within the molecule. This can provide insights into the reactivity and stability of the molecule.

Data Presentation

The quantitative data obtained from these calculations would be summarized in tables for easy comparison and analysis.

Table 2: Calculated Geometric Parameters (Illustrative Example)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.510 |

| C2=C3 | 1.345 | |

| C3-C4 | 1.480 | |

| C4=O | 1.215 | |

| Bond Angles | ∠C1-C2=C3 | 124.5 |

| ∠C2=C3-C4 | 120.0 | |

| ∠C3-C4=O | 125.0 | |

| Dihedral Angle | ∠C2=C3-C4=O | 180.0 (s-trans) |

Note: The values in this table are for illustrative purposes and do not represent actual calculated values for this compound.

Table 3: Calculated Vibrational Frequencies (Illustrative Example)

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν₁ | C=O stretch | 1720 |

| ν₂ | C=C stretch | 1640 |

| ν₃ | C-H stretch (aldehyde) | 2750 |

| ν₄ | C-H stretch (vinyl) | 3010 |

| ν₅ | C-H stretch (methyl) | 2950 |

Note: The values in this table are for illustrative purposes and do not represent actual calculated values for this compound.

Table 4: Calculated Electronic Transitions (Illustrative Example)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | 3.5 | 354 | 0.001 |

| S₀ → S₂ (π → π) | 5.2 | 238 | 0.850 |

Note: The values in this table are for illustrative purposes and do not represent actual calculated values for this compound.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and industrially relevant method involves the condensation of isobutyraldehyde with formaldehyde, followed by dehydration.

Synthesis from Isobutyraldehyde and Formaldehyde

This two-step process begins with an aldol condensation reaction to form 3-hydroxy-2,2-dimethylpropanal, which is then dehydrated to yield this compound.

Step 1: Aldol Condensation

-

To a stirred solution of isobutyraldehyde, an aqueous solution of formaldehyde is added.

-

A catalytic amount of a tertiary amine (e.g., triethylamine) is added to the mixture.

-

The reaction is typically carried out at a controlled temperature (e.g., 70-110°C) under an inert atmosphere.

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the intermediate, 3-hydroxy-2,2-dimethylpropanal.

Step 2: Dehydration

-

The crude 3-hydroxy-2,2-dimethylpropanal is subjected to dehydration.

-

This can be achieved by heating in the presence of an acid catalyst (e.g., phosphoric acid).

-

The product, this compound, is isolated and purified by distillation.

Biological Activity and Signaling Pathways

As an α,β-unsaturated aldehyde, this compound is expected to exhibit electrophilic reactivity and interact with biological nucleophiles, such as the cysteine residues in proteins. This reactivity underlies its potential to modulate cellular signaling pathways, making it a molecule of interest for drug development and toxicology.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophiles, including α,β-unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[6][7][8][9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10][11][12][13] α,β-Unsaturated aldehydes have been shown to activate MAPK pathways, including the p38 and ERK1/2 pathways.[5] This activation can be triggered by the electrophilic stress induced by these compounds and can lead to various cellular outcomes, including the production of inflammatory cytokines like IL-8.

Conclusion

This compound is a molecule with significant industrial applications and intriguing biological activities. Its reactivity, governed by the α,β-unsaturated aldehyde functionality, makes it a subject of interest for both synthetic chemists and biomedical researchers. While detailed quantum mechanical characterizations of this specific molecule are not yet prevalent in the scientific literature, the computational methodologies for such studies are well-established and can provide profound insights into its structure, reactivity, and spectroscopic properties. The ability of this compound and related compounds to modulate key signaling pathways such as the Keap1-Nrf2 and MAPK pathways highlights their potential as both toxicological agents and scaffolds for the development of novel therapeutic agents. Further research into the precise molecular interactions of this compound with biological targets will be crucial in fully elucidating its role in health and disease.

References

- 1. This compound | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008134) - FooDB [foodb.ca]

- 3. 3-甲基-2-丁烯醛 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Butenal, 3-methyl- [webbook.nist.gov]

- 5. Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methyl-2-butenal: Isomers and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-butenal, a reactive α,β-unsaturated aldehyde, and its key isomers and analogs. The document details the physicochemical properties, synthesis methodologies, and known biological activities of these compounds. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of this compound and its isomers are provided. Furthermore, this guide illustrates the key signaling pathways—the Keap1-Nrf2 antioxidant response and MAPK signaling—that are modulated by α,β-unsaturated aldehydes, using Graphviz diagrams to visualize these complex cellular processes. This document is intended to serve as a valuable resource for researchers in organic chemistry, pharmacology, and drug development.

Introduction

This compound, also known as prenal or senecialdehyde, is an organic compound with the chemical formula C₅H₈O. It belongs to the class of α,β-unsaturated aldehydes, which are characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural motif imparts a high degree of reactivity, making these compounds both valuable synthetic intermediates and biologically active molecules. This compound is used as a building block in the synthesis of various chemicals, including citral and vitamins A and E.

The electrophilic nature of the β-carbon in the conjugated system makes α,β-unsaturated aldehydes susceptible to Michael addition by cellular nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for their biological effects, which can range from cellular stress responses to toxicity. Understanding the structure-activity relationships of this compound and its isomers and analogs is crucial for harnessing their synthetic utility and for elucidating their roles in biological systems.

This guide will focus on this compound and a selection of its structural isomers and analogs:

-

This compound (Prenal): The primary compound of interest.

-

Isomers:

-

3-Methyl-3-butenal: A positional isomer with a non-conjugated double bond.

-

(E)-2-Methyl-2-butenal (Tiglic Aldehyde): A positional isomer of the methyl group.

-

Cyclopentanone: A cyclic ketone isomer.

-

-

Analog:

-

Crotonaldehyde: The unsubstituted parent compound of the α,β-unsaturated aldehyde series.

-

Physicochemical and Toxicological Properties

The physicochemical and toxicological properties of this compound and its selected isomers and analogs are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | 3-Methyl-3-butenal | (E)-2-Methyl-2-butenal (Tiglic Aldehyde) | Cyclopentanone | Crotonaldehyde |

| Molecular Formula | C₅H₈O | C₅H₈O | C₅H₈O | C₅H₈O | C₄H₆O |

| Molecular Weight ( g/mol ) | 84.12 | 84.12 | 84.12 | 84.12 | 70.09 |

| CAS Number | 107-86-8 | 1118-59-8 | 497-03-0 | 120-92-3 | 4170-30-3 |

| Appearance | Colorless to yellow liquid | Colorless liquid | Colorless to yellow liquid | Colorless, oily liquid | Colorless to yellow liquid |

| Boiling Point (°C) | 133-135 | 116-118 | 116-119 | 130.6 | 104 |

| Melting Point (°C) | -20 | N/A | -78 | -58.2 | -76 |

| Density (g/mL at 20°C) | 0.878 | 0.850 | 0.871 | 0.951 | 0.853 |

| Water Solubility | 110 g/L | N/A | Soluble | 15.6 g/L | 181 g/L |

Table 2: Toxicological Data

| Compound | Test | Species | Route | LD50/LC50 | Reference |